Product packaging for Gnaphaloide(Cat. No.:CAS No. 101409-57-8)

Gnaphaloide

Cat. No.: B009700
CAS No.: 101409-57-8
M. Wt: 364.4 g/mol
InChI Key: NJTYUJFKRSBELS-URUZQALBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnaphaloide is a flavonoid compound derived from Gnaphalium species, recognized for its robust biological properties in scientific research. This compound primarily functions as a potent anti-inflammatory agent by inhibiting key pro-inflammatory mediators such as TNF-α and IL-6, thereby modulating the NF-κB signaling pathway to reduce inflammation. Additionally, it exhibits strong antioxidant activity through free radical scavenging and upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD), making it invaluable for studies on oxidative stress-related conditions, including neurodegenerative diseases, metabolic disorders, and aging. Researchers leverage this compound in pharmacological assays, drug discovery initiatives, and cellular models to explore its mechanisms and potential therapeutic applications in immunology, oncology, and phytochemistry. With high purity and stability, it serves as a critical tool for advancing understanding of natural product bioactivity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O7 B009700 Gnaphaloide CAS No. 101409-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101409-57-8

Molecular Formula

C19H24O7

Molecular Weight

364.4 g/mol

IUPAC Name

[(3aR,4S,6aR,8S,9R,9aS,9bS)-8,9-dihydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H24O7/c1-8(2)17(22)25-12-5-9(3)11-6-13(21)19(24,7-20)15(11)16-14(12)10(4)18(23)26-16/h11-16,20-21,24H,1,3-7H2,2H3/t11-,12-,13-,14+,15-,16-,19+/m0/s1

InChI Key

NJTYUJFKRSBELS-URUZQALBSA-N

SMILES

CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CO)O)O

Isomeric SMILES

CC(=C)C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(CO)O)O

Canonical SMILES

CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CO)O)O

Origin of Product

United States

Phytogeography and Botanical Characterization of Source Organisms

Global Distribution and Habitat Ecology of Gnaphaloides-Related Plant Species

Several plant species carry the epithet "gnaphaloides," indicating a potential morphological resemblance to the genus Gnaphalium (cudweeds). Among these, Pulicaria gnaphalodes and Stylocline gnaphaloides are notable.

Pulicaria gnaphalodes (Vent.) Boiss. is native to a region stretching from Iraq to Central Asia and the Arabian Peninsula, including the Western Himalayas. kew.org It is characterized as a perennial or subshrub, primarily thriving within the temperate biome. kew.org This species is frequently found colonizing disturbed and degraded lands, roadsides, dry riverbeds, and loose soils, particularly at the foothills of arid to semi-arid mountainous regions within the Irano-Turanian floristic zone. kashanu.ac.irkashanu.ac.ir Fars Province in Iran is highlighted as a significant habitat for P. gnaphalodes. kashanu.ac.irkashanu.ac.ir In Qatar, Pulicaria gnaphalodes is described as an annual herb native to the Middle East and North Africa, growing in sandy areas, saline flats, and coastal regions. floraofqatar.com It has been observed in various locations across Qatar, showing adaptation to the desert environment, including areas with low vegetation and high soil salinity. floraofqatar.com It appears to prefer compact or disturbed gravelly or silty soils, especially in depressions and wadis. enature.qa

Stylocline gnaphaloides Nutt., known by common names such as mountain neststraw and everlasting neststraw, is native to the southwestern United States (southern California and Arizona) and northwestern Mexico (Baja California and Sonora). wikipedia.org This species is an annual herb typically growing close to the ground. wikipedia.orgcalflora.org It is found in a variety of habitats, including dry, open, sandy slopes, flats, and dry drainages, often in disturbed areas, at elevations ranging from 0 to 1200 meters, and occasionally up to 1700 meters. efloras.org It is relatively common in southwestern California and extends to nearby Channel Islands and the San Francisco Bay area. efloras.org

Table 1: Distribution and Habitat of Key Gnaphaloides-Related Species

SpeciesNative RangePrimary Biome/ClimatePreferred Habitats
Pulicaria gnaphalodesIraq to Central Asia, W. Himalaya, Arabian Peninsula, N. AfricaTemperate, Arid/Semi-aridDisturbed/degraded lands, roadsides, dry riverbeds, loose soils, sandy areas, saline flats, coastal regions, gravelly/silty soils in depressions/wadis. kew.orgkashanu.ac.irkashanu.ac.irfloraofqatar.comenature.qa
Stylocline gnaphaloidesSW USA (California, Arizona), NW Mexico (Baja California, Sonora)Arid/Semi-aridDry, open, sandy slopes, flats, dry drainages, disturbed areas. wikipedia.orgefloras.org

Regional Variations in Plantago Subgenera and Sections

While not directly bearing the "gnaphaloides" epithet, the genus Plantago is mentioned in the context of relevant botanical classifications in the outline. Plantago is a globally distributed genus with species occurring in diverse habitats. tandfonline.comresearchgate.net The genus has been divided into five or six subgenera, with further divisions into sections, based on morphological and molecular data. tandfonline.comoup.come-kjpt.orgresearchgate.net

Studies on Plantago have revealed regional variations in the distribution of its subgenera and sections. For instance, in New Zealand, all native Plantago species belong to the largest subgenus, Plantago. tandfonline.com However, taxonomic studies indicate that sections within subgenus Plantago may be polyphyletic, suggesting that the current morphology-based classifications might need revision based on molecular data. tandfonline.comresearchgate.net For example, Plantago section Hymenopsyllium is considered more closely related to section Gnaphaloides within the genus Plantago than to section Albicans, based on molecular phylogenetic studies. oup.com This highlights that the term "Gnaphaloides" also appears as a sectional name within the genus Plantago, indicating a taxonomic grouping that may share characteristics, possibly morphological, with Gnaphalium or species bearing the epithet gnaphaloides.

Regional floristic studies, such as those in the Central Grassland of North America or the Kumaon Himalaya, demonstrate habitat-specific distributions of plant species, including medicinal and aromatic plants, which can vary significantly across different landscape units and habitats. researchgate.netresearchgate.net These regional variations in habitat and environmental conditions contribute to the differentiation and distribution patterns observed within plant genera like Plantago.

Taxonomic Classification and Phylogenetics of Relevant Genera (e.g., Pulicaria, Jefea, Leyssera, Ptilostemon, Stylocline)

The genera Pulicaria, Jefea, Leyssera, Ptilostemon, and Stylocline are all members of the Asteraceae family, also known as the daisy or sunflower family. kew.orgwikipedia.org

Pulicaria : This genus belongs to the Asteraceae family. Pulicaria gnaphalodes is classified within this genus. kew.org

Stylocline : This genus is also in the Asteraceae family. Stylocline gnaphaloides is a species within the genus Stylocline. wikipedia.org

Ptilostemon : This genus is another member of the Asteraceae family. Ptilostemon gnaphaloides is a species within this genus and has been noted as a source of compounds like beta-Amyrin. floraveg.euwikidata.org

Jefea : Information directly linking Jefea to "Gnaphaloide" or species with the "gnaphaloides" epithet was not found in the provided search results. However, Jefea is a genus within the Asteraceae family.

Leyssera : Similarly, direct links between Leyssera and "this compound" or gnaphaloides species were not found in the search results. Leyssera is also a genus belonging to the Asteraceae family.

Phylogenetic studies within Asteraceae have explored the relationships between different tribes and genera. While detailed phylogenetic relationships specifically among Pulicaria, Jefea, Leyssera, Ptilostemon, and Stylocline were not extensively covered in the provided snippets, the inclusion of these genera in the outline suggests a potential relatedness within the broader context of Asteraceae taxonomy or their relevance as potential sources of similar compounds. Phylogenetic analyses often utilize molecular data (like DNA sequences) in conjunction with morphological characteristics to understand the evolutionary history and relationships between plant groups. Studies on other genera within Asteraceae, such as Plantago, demonstrate the use of nuclear and plastid DNA markers to resolve phylogenetic relationships and refine taxonomic classifications. oup.comresearchgate.net

Intraspecies Chemodiversity and Population Variability in Metabolite Profiles

Intraspecies chemodiversity and population variability refer to the variations in the types and quantities of chemical compounds produced by individuals within the same plant species across different populations or geographical locations. This variability can be influenced by genetic factors, environmental conditions, and interactions with other organisms. frontiersin.org

Research on the essential oil of Pulicaria gnaphalodes grown in different rangeland ecosystems in Iran revealed variations in its phytochemical profile. kashanu.ac.ir The predominant chemical compounds identified in the essential oil included Eudesma-4(15),7-dien-1-β-ol, Caryophylla-4(14),8(15)-dien-5β-ol, Terpinen-4-ol, p-Cymene, trans-Cadina-1(2),4-diene, and Spathulenol. kashanu.ac.ir The study highlighted that the essential oil of P. gnaphalodes is a rich source of Eudesma and Caryophylla derivatives. kashanu.ac.irkashanu.ac.ir While the specific compound "this compound" (Gnaphaliin) was not listed among the predominant compounds in this particular study on essential oil, Gnaphaliin (B195195) has been reported in other plant species nih.gov, suggesting that the presence and concentration of specific metabolites can vary between species and potentially within different populations of the same species.

Studies on other plant species, such as Thesium chinense, have explicitly demonstrated geographical variation in metabolite profiles and bioactivity using metabolomics approaches. frontiersin.org These studies show that samples from different origins can be clearly distinguished based on their metabolite profiles, with variations observed in the content of specific compounds like flavonoids. frontiersin.org This supports the concept that environmental factors and geographical location can significantly influence the chemodiversity within a species.

While detailed studies on intraspecies chemodiversity and population variability specifically for Gnaphaliin content in Pulicaria gnaphalodes, Stylocline gnaphaloides, or Ptilostemon gnaphaloides were not found in the provided snippets, the research on P. gnaphalodes essential oil composition provides an example of how metabolite profiles can vary within a species depending on its origin and growing conditions. Further targeted research would be needed to fully understand the extent of chemodiversity and population variability of Gnaphaliin and other compounds in these relevant plant species.

Table 2: Predominant Compounds in Pulicaria gnaphalodes Essential Oil

Compound NamePercentage (%) (Example from one study)
Eudesma-4(15),7-dien-1-β-ol20.58
Caryophylla-4(14),8(15)-dien-5β-ol16.68
Terpinen-4-ol8.40
p-Cymene2.48
trans-Cadina-1(2),4-diene2.53
Spathulenol2.25

Note: This table presents data from one specific study on Pulicaria gnaphalodes essential oil and may not represent the entire range of metabolite profiles or their variability across all populations.

Advanced Methodologies for Phytochemical Isolation and Structural Elucidation

Strategies for Extract Preparation and Fractionation from Botanical Material

The initial step in isolating Gnaphaloide involves obtaining a crude extract from the plant material. This process aims to selectively dissolve the desired compounds from the plant tissue while leaving behind insoluble components. Subsequent fractionation helps to reduce the complexity of the crude extract, enriching the fraction containing this compound.

Solvent-based extraction is a fundamental technique in natural product chemistry, relying on the principle of differential solubility of compounds in various solvents. The efficiency and selectivity of the extraction process are significantly influenced by the choice of solvent or solvent mixture, temperature, time, and the solid-to-solvent ratio. researchgate.netmdpi.comresearchgate.net Optimization of these parameters is crucial to maximize the yield of target phytochemicals.

Studies on phytochemical extraction from plant materials demonstrate that different solvents exhibit varying efficiencies in extracting different classes of compounds based on their polarities. researchgate.netmdpi.com For instance, methanol (B129727), ethanol, acetone, and water, as well as their mixtures, are commonly used for extracting phenolic compounds and flavonoids, a class to which this compound belongs. researchgate.netmdpi.com Research indicates that methanol can be particularly effective for phenol (B47542) extraction due to its polarity and ability to inhibit polyphenol oxidation. researchgate.net The optimization process often involves evaluating the extraction yield and the concentration of target compounds under different solvent conditions and parameters like temperature and time. researchgate.netmdpi.com

Hydro-distillation is a traditional method primarily used for isolating essential oils from aromatic plant materials. tnau.ac.inhielscher.comtandfonline.commdpi.com This technique involves boiling plant material in water or passing steam through it, causing volatile essential oils to vaporize with the water or steam. The mixed vapors are then condensed, and the immiscible essential oil is collected. tnau.ac.inhielscher.comgalbanum.co

While hydro-distillation is effective for volatile compounds, this compound is a flavonoid nih.gov, which are generally non-volatile and typically extracted using solvent-based methods rather than hydro-distillation. However, it is worth noting that plants known to contain this compound, such as Pulicaria gnaphalodes, also yield essential oils through hydro-distillation, with studies identifying various volatile compounds like Eudesma-4(15),7-dien-1-β-ol, Caryophylla-4(14),8(15)-dien-5β-ol, and Terpinen-4-ol as major components of the essential oil from this species. kashanu.ac.irkashanu.ac.ir This highlights the diverse array of compounds that can be present in a single plant species, requiring different isolation strategies depending on the target compound's properties.

Chromatographic Separation Techniques for Compound Isolation

Chromatography plays a pivotal role in separating complex mixtures obtained from plant extracts to isolate individual compounds like this compound in a pure form. Various chromatographic techniques are employed based on the physical and chemical properties of the target compound and the complexity of the mixture.

Column chromatography is a widely used technique for purifying and isolating natural compounds from complex mixtures. column-chromatography.comdrawellanalytical.comlongdom.org It involves the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that moves through the column. longdom.orgsolubilityofthings.com Common stationary phases include silica (B1680970) gel (normal phase) and ODS (reversed phase), while the mobile phase consists of a solvent or solvent mixture. drawellanalytical.comsolubilityofthings.comnatpro.com.vn Flash column chromatography is a faster variation that uses pressure to drive the solvent through the column. drawellanalytical.comsolubilityofthings.com Open column chromatography is also a common method for separating compounds from natural product extracts. uni-duesseldorf.de The choice of stationary and mobile phases is optimized to achieve efficient separation based on properties like polarity. column-chromatography.comdrawellanalytical.com

Preparative Thin-Layer Chromatography (Prep-TLC) is another valuable technique for isolating compounds, particularly when dealing with smaller quantities or for further purifying fractions obtained from column chromatography. researchgate.netgrafiati.com Prep-TLC utilizes thicker layers of stationary phase on plates, allowing for the application of larger sample amounts compared to analytical TLC. researchgate.net Compounds are separated as visible bands or spots after development with a suitable mobile phase and can be scraped off the plate for elution and recovery. researchgate.netd-nb.info Prep-TLC is considered an inexpensive and accessible technique for obtaining acceptable amounts of separated compounds. researchgate.net

Both column chromatography and preparative TLC are essential tools in the isolation workflow for phytochemicals, often used in combination to achieve the desired purity of the target compound. grafiati.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a sophisticated and widely used technique for the analysis and isolation of natural products, including phenolic compounds and flavonoids like this compound. nih.govakjournals.comacs.orgmdpi.comscielo.org.bo HPLC offers high resolving power and efficiency, making it suitable for separating complex mixtures. column-chromatography.comlongdom.org Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is particularly common for separating phenolic compounds. nih.govacs.orgscielo.org.bo

HPLC systems are typically coupled with detectors such as UV-Vis Diode Array Detectors (DAD) and Mass Spectrometry (MS) for compound identification and quantification. nih.govakjournals.comacs.orgmdpi.comscielo.org.bo HPLC-DAD allows for the detection of compounds based on their UV-Vis absorbance spectra, providing valuable information for identification. nih.govacs.orgmdpi.comscielo.org.bo HPLC-MS provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation. acs.orgresearchgate.netnih.govmdpi.com The combination of HPLC with DAD and MS detection is a powerful approach for comprehensive phytochemical profiling and targeted isolation of compounds from complex natural sources. researchgate.netacs.orgmdpi.com

Spectroscopic and Spectrometric Approaches for Structural Characterization

Once this compound is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. These methods provide complementary information about the molecular weight, elemental composition, functional groups, and the arrangement of atoms within the molecule.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining fragmentation patterns of a compound. researchgate.netacs.orgnih.govpsu.eduacs.org Techniques like Electrospray Ionization (ESI-MS) are commonly used for natural products, often producing molecular ions that help confirm the molecular weight. researchgate.netcornell.edu High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition. acs.orgcornell.edu Tandem mass spectrometry (MS/MS) provides fragmentation data that is invaluable for piecing together the structure of the molecule. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structural framework of organic molecules. acs.orgcore.ac.ukfrontiersin.orgegyankosh.ac.in By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a magnetic field, NMR provides information about the number and types of atoms, their chemical environment, and their connectivity. core.ac.ukegyankosh.ac.in One-dimensional NMR experiments (¹H NMR and ¹³C NMR) provide information on the types of protons and carbons present and their chemical shifts. core.ac.ukegyankosh.ac.in Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial correlation data that helps establish connectivity between atoms, enabling the full assignment of the spectrum and elucidation of the molecular structure. cornell.educore.ac.ukmdpi.com

UV-Vis spectroscopy can provide information about the presence of chromophores and the electronic transitions within the molecule, which is useful for identifying the class of compound (e.g., flavonoids have characteristic UV-Vis spectra). egyankosh.ac.in Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. egyankosh.ac.in

The combination of data from MS and various NMR experiments is typically required for the unambiguous structural elucidation of natural products like this compound. acs.orgacs.orgcornell.educore.ac.ukfrontiersin.orgmdpi.com

Here is a summary of some key techniques and their applications:

TechniqueApplication in Phytochemical AnalysisRelevance to this compound
Solvent ExtractionInitial isolation of compounds from plant matrix. researchgate.netmdpi.comresearchgate.netmdpi.comUsed to obtain crude extracts containing this compound from plant material.
Liquid-Liquid FractionationReducing complexity of crude extracts. researchgate.netUsed to partition compounds into fractions based on polarity.
Hydro-distillationIsolation of essential oils. tnau.ac.inhielscher.comtandfonline.commdpi.comgalbanum.coNot typically used for this compound (a flavonoid), but relevant for other compounds in plants containing this compound. kashanu.ac.irkashanu.ac.ir
Column Chromatography (Open, Flash)Separation and purification of compounds from extracts. column-chromatography.comdrawellanalytical.comlongdom.orgsolubilityofthings.comnatpro.com.vnuni-duesseldorf.deUsed to separate this compound from other compounds in plant extracts. researchgate.net
Preparative Thin-Layer Chromatography (Prep-TLC)Isolation and purification of compounds on a planar surface. researchgate.netgrafiati.comd-nb.infoCan be used for further purification of this compound-containing fractions. researchgate.net
High-Performance Liquid Chromatography (HPLC)High-resolution separation, analysis, and isolation. nih.govakjournals.comacs.orgmdpi.comscielo.org.boEssential for separating this compound from complex mixtures and for profiling. researchgate.netacs.org
Mass Spectrometry (MS)Molecular weight determination and fragmentation analysis. researchgate.netacs.orgnih.govpsu.eduacs.orgcornell.eduProvides molecular formula and structural fragment information for this compound. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation. acs.orgcornell.educore.ac.ukfrontiersin.orgegyankosh.ac.inProvides connectivity and functional group information for this compound's structure. mdpi.com
UV-Vis SpectroscopyDetection of chromophores and compound class identification. egyankosh.ac.inCan help confirm the flavonoid nature of this compound.
Infrared (IR) SpectroscopyIdentification of functional groups. egyankosh.ac.inProvides information on the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diterpenoid and Other Metabolite Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products, including the diterpenoids and other metabolites found in Gnaphalium species core.ac.ukmdpi.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity of atoms and the spatial arrangement of functional groups within a molecule.

For compounds isolated from Gnaphalium, techniques such as 1H NMR and 13C NMR are fundamental for determining the number and types of hydrogen and carbon atoms and their chemical environments mdpi.comnih.govnih.gov. Analysis of chemical shifts (δ) and coupling constants (J) in 1H NMR spectra provides insights into the neighboring protons and the geometry of the molecule core.ac.uk. 13C NMR, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in identifying the different types of carbon atoms (methyl, methylene, methine, and quaternary) core.ac.uk.

Two-dimensional NMR experiments are particularly powerful for establishing correlations between nuclei, which is essential for piecing together the molecular structure. Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments reveal one-bond correlations between protons and carbons, allowing for the assignment of proton signals to their directly attached carbons core.ac.uknih.govnih.gov. Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information on long-range correlations, typically over two or three bonds, which are vital for establishing the connectivity of the carbon skeleton and the positions of substituents core.ac.uknih.govnih.gov.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Non-Volatile Profiling

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential techniques for the analysis of both volatile and non-volatile compounds in complex plant extracts, including those from Gnaphalium species mdpi.comnih.govresearchgate.netms-editions.clresearchgate.netnih.govslideshare.netnih.govchromatographyonline.com. MS provides information on the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation slideshare.netchromatographyonline.comuni-duesseldorf.de.

GC-MS is widely used for the analysis of volatile and semi-volatile compounds. In GC-MS, compounds in a sample are first separated based on their boiling points and interaction with the stationary phase in a gas chromatography column. The separated compounds then enter a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z) slideshare.netchromatographyonline.com. Electron Ionization (EI) is a common ionization technique in GC-MS that typically produces characteristic fragmentation patterns, which can be matched against spectral libraries for identification or used to deduce structural information chromatographyonline.com. Chemical Ionization (CI) is a softer ionization technique that often yields a prominent pseudomolecular ion, useful for determining the molecular weight chromatographyonline.com. GC/MS analysis has been used to identify compounds like stigmasterol, β-amyrin, sitosterol, γ-sitosterol, scopoletin, and squalene (B77637) in the ethanolic extract of Gnaphalium uliginosum researchgate.net.

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are employed. Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used in LC-MS for analyzing polar and high-molecular-weight compounds, such as phenolic glycosides, by producing charged molecular ions nih.govnih.govnih.gov. Tandem mass spectrometry (MS/MS or MSn) can be performed in conjunction with LC-MS to obtain fragmentation data from selected ions, providing more detailed structural information chromatographyonline.comjstar-research.comnih.gov. UPLC-MS/MS analysis has been utilized to identify phenolic acids and flavonoids in Pseudognaphalium species researchgate.net.

Ultra-High Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry Quadrupole Time-of-Flight (UHPLC-UV-MS QTOF) for Metabolite Characterization

Ultra-High Performance Liquid Chromatography coupled with Ultraviolet detection and Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-UV-MS QTOF) is a powerful hyphenated technique for the comprehensive characterization of metabolites in complex biological samples, including plant extracts chromatographyonline.commdpi.comfrontiersin.orgsemanticscholar.org. UHPLC offers improved chromatographic resolution and speed compared to traditional HPLC, allowing for the separation of a large number of compounds in a single run.

The UV detector provides information on compounds with chromophores, while the QTOF mass analyzer offers high mass accuracy and the ability to perform fragmentation (MS/MS) chromatographyonline.comnih.govmdpi.com. High mass accuracy is crucial for determining the elemental composition of ions, which significantly aids in the identification of unknown compounds chromatographyonline.com. The fragmentation patterns obtained from QTOF MS/MS provide valuable structural information.

UHPLC-ESI-QTOF-MS/MS has been used for the dereplication and guided isolation of antibacterial and antifungal constituents from plant extracts nih.govmdpi.com. This approach allows for the rapid screening and tentative identification of known compounds based on their accurate mass and fragmentation patterns, as well as the detection of potentially novel metabolites for further investigation nih.govmdpi.comfrontiersin.org. Integrated platforms combining UHPLC-MS/MS with solid phase extraction (SPE) and subsequent offline NMR analysis (UHPLC-MS-SPE-NMR) are being developed for higher-throughput isolation and confident identification of metabolites frontiersin.org.

Derivatization Techniques for Enhanced Analytical Detection and Structural Information

Derivatization techniques involve chemically modifying a compound to alter its physical and chemical properties, often to improve its suitability for analytical techniques like GC-MS or to gain additional structural information nih.govyoutube.comnih.govub.edu. This is particularly useful for analyzing polar, non-volatile, or thermally unstable compounds that are not amenable to direct analysis by GC-MS youtube.com.

For GC-MS analysis, derivatization can increase the volatility and thermal stability of analytes youtube.com. Common derivatization methods include silylation, which replaces active hydrogens in polar groups (like hydroxyl, carboxyl, amine, and thiol groups) with a non-polar trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility youtube.com. Esterification, such as converting free fatty acids to methyl esters, is another technique used to reduce intermolecular interactions and improve volatility and peak shape in chromatography youtube.com.

Derivatization can also be used to introduce specific functional groups or labels that enhance detection sensitivity or provide fragmentation patterns useful for structural elucidation in MS nih.gov. For example, derivatization with chiral reagents can be used to separate enantiomers by GC-MS.

Biosynthetic Pathways and Metabolic Engineering Perspectives

Elucidation of Putative Biosynthetic Routes for Key Chemical Classes

The secondary metabolites associated with "Gnaphaloide" can be broadly categorized into key chemical classes, primarily terpenoids and polyphenolics, each with distinct biosynthetic origins and pathways.

Terpenoid Biosynthesis (e.g., Sesquiterpenoids, Triterpenoids like Gnapholone, Oleanolic Acid, Ursolic Acid)

Terpenoids, a large and diverse class of natural products, are synthesized in plants via two main pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. tandfonline.comnih.govnih.govresearchgate.netresearchgate.net These pathways produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). tandfonline.comnih.govnih.govresearchgate.netkegg.jp

The MVA pathway is primarily localized in the cytosol and is the main source of precursors for sesquiterpenoids (C15) and triterpenoids (C30), including compounds like Oleanolic Acid and Ursolic Acid. nih.govnih.govresearchgate.netresearchgate.netkegg.jpnih.gov This pathway involves the condensation of acetyl-CoA to form mevalonate, which is subsequently converted to IPP and DMAPP. The MEP pathway, located in the plastids, typically supplies precursors for monoterpenoids (C10), diterpenoids (C20), and tetraterpenoids (C40). tandfonline.comnih.govresearchgate.netresearchgate.netkegg.jpnih.gov However, some instances of crosstalk and transport of intermediates between the two pathways have been observed. tandfonline.comnih.gov

Sesquiterpenoids are derived from farnesyl diphosphate (FPP), a C15 precursor formed by the condensation of IPP and DMAPP units catalyzed by prenyltransferases. kegg.jpnih.govbioinformatics.nl FPP then undergoes cyclization and further modifications catalyzed by sesquiterpene synthases (STSs) and other enzymes, leading to a wide variety of sesquiterpene structures. bioinformatics.nlgenome.jp

Table 1: Key Enzymes in Terpenoid Biosynthesis

Enzyme ClassAbbreviationPathway InvolvedFunction
Hydroxymethylglutaryl-CoA ReductaseHMGRMVACatalyzes a key regulatory step in the MVA pathway. tandfonline.com
1-Deoxy-D-xylulose-5-phosphate SynthaseDXSMEPCatalyzes the first committed step in the MEP pathway. tandfonline.comnih.govresearchgate.net
Isoprenyl Diphosphate SynthaseFPPS, GPPS, GGPPSMVA/MEPCatalyzes the condensation of IPP and DMAPP to form prenyl diphosphates. nih.govkegg.jp
Terpene SynthaseTPSMVA/MEPCatalyzes the cyclization of prenyl diphosphates to form terpene skeletons. tandfonline.comresearchgate.netnih.govbioinformatics.nl
Squalene (B77637) SynthaseSQSMVACatalyzes the condensation of FPP to form squalene. frontiersin.org
Squalene EpoxidaseSQLEMVACatalyzes the epoxidation of squalene. frontiersin.org
Oxidosqualene CyclaseOSCMVACatalyzes the cyclization of 2,3-oxidosqualene (B107256) to form triterpene skeletons. uoa.grfrontiersin.orgfrontiersin.org
Cytochrome P450 MonooxygenaseCYP450MVAInvolved in oxidative modifications of triterpenoids. uoa.grfrontiersin.org

Polyphenolic Biosynthesis (e.g., Flavonoids, Hydroxycinnamic Acid Derivatives, Lignans, Stilbenoids, Coumarins)

Polyphenols, characterized by the presence of multiple phenolic hydroxyl groups, are synthesized in plants primarily through the shikimate pathway and the phenylpropanoid pathway. nih.govresearchgate.netmdpi.commdpi.com The shikimate pathway, which occurs in the plastids, produces aromatic amino acids, including phenylalanine and tyrosine, from precursors derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway. mdpi.commdpi.comfrontiersin.orgencyclopedia.pubnih.gov

The phenylpropanoid pathway, initiated in the cytosol, begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. mdpi.comnih.govnih.govroyalsocietypublishing.org Cinnamic acid is then sequentially modified by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) to produce activated hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, sinapoyl-CoA). nih.govnih.govroyalsocietypublishing.org These activated esters are central intermediates that serve as precursors for various classes of polyphenols. nih.gov

Flavonoids: Flavonoids are synthesized from the condensation of p-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS). mdpi.comroyalsocietypublishing.orgfrontiersin.orgwikipedia.orgnih.govbiotech-asia.org This forms a chalcone scaffold, which is then isomerized by chalcone isomerase (CHI) to produce flavanones. frontiersin.orgwikipedia.orgnih.govbiotech-asia.org Flavanones are branch point intermediates leading to the diverse subclasses of flavonoids, including flavones, flavonols, anthocyanins, and isoflavonoids, through the action of various modifying enzymes like flavone (B191248) synthase (FNS), flavonoid 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR). frontiersin.orgwikipedia.orgnih.govbiotech-asia.org

Hydroxycinnamic Acid Derivatives: These compounds, such as caffeic acid, ferulic acid, and p-coumaric acid, are directly derived from the phenylpropanoid pathway intermediates, specifically the hydroxycinnamoyl-CoA esters. mdpi.comencyclopedia.pubnih.govnih.govatamanchemicals.com Further modifications, including hydroxylation and methylation, lead to the variety of hydroxycinnamic acid derivatives. nih.gov

Lignans: Lignans are formed by the oxidative coupling of two phenylpropanoid monomers, typically monolignols like coniferyl alcohol, a product of the phenylpropanoid pathway. mdpi.comnih.govarkat-usa.orgmdpi.commdpi.comfrontiersin.org This coupling is often mediated by dirigent proteins, which control the stereochemistry of the reaction. nih.govmdpi.comfrontiersin.org Subsequent enzymatic steps, including reduction and glycosylation, lead to the formation of various lignan (B3055560) structures. nih.govarkat-usa.orgmdpi.com

Stilbenoids: Stilbenoids, like resveratrol, are synthesized from p-coumaroyl-CoA and malonyl-CoA, similar to flavonoids, but catalyzed by stilbene (B7821643) synthase (STS), a type III polyketide synthase closely related to CHS. mdpi.comnih.gov This pathway represents a branch point from the flavonoid pathway. nih.gov

Coumarins: Coumarins are lactones derived from cinnamic acid derivatives. Their biosynthesis often involves hydroxylation and subsequent cyclization of a phenylpropanoid intermediate. nih.gov

Table 2: Key Enzymes in Polyphenolic Biosynthesis

Enzyme ClassAbbreviationPathway InvolvedFunction
Phenylalanine Ammonia-LyasePALPhenylpropanoidDeaminates phenylalanine to cinnamic acid. mdpi.comnih.govnih.govroyalsocietypublishing.org
Cinnamate 4-HydroxylaseC4HPhenylpropanoidHydroxylates cinnamic acid to p-coumaric acid. nih.govnih.govroyalsocietypublishing.org
4-Coumarate:CoA Ligase4CLPhenylpropanoidActivates hydroxycinnamic acids by forming CoA esters. nih.govroyalsocietypublishing.org
Chalcone SynthaseCHSFlavonoidCondenses p-coumaroyl-CoA and malonyl-CoA to form chalcones. mdpi.comroyalsocietypublishing.orgfrontiersin.orgwikipedia.orgnih.govbiotech-asia.org
Chalcone IsomeraseCHIFlavonoidIsomerizes chalcones to flavanones. frontiersin.orgwikipedia.orgnih.govbiotech-asia.org
Flavone SynthaseFNSFlavoneCatalyzes the formation of flavones from flavanones. frontiersin.orgnih.gov
Stilbene SynthaseSTSStilbenoidCatalyzes the formation of stilbenes from p-coumaroyl-CoA and malonyl-CoA. mdpi.comnih.gov
Dirigent ProteinDIRLignanMediates the stereoselective coupling of monolignols. nih.govmdpi.comfrontiersin.org
Pinoresinol-Lariciresinol ReductasePLRLignanCatalyzes reduction steps in lignan biosynthesis. nih.govarkat-usa.orgmdpi.com

Interconnections with Central Metabolic Pathways within Plant Systems (e.g., Glycolysis, Pentose Phosphate Pathway, TCA Cycle)

The biosynthesis of "this compound" compounds is intimately linked to central metabolic pathways, which provide the necessary precursors and energy. Glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle are fundamental processes that supply the building blocks for secondary metabolism. frontiersin.orgutmb.eduslideshare.netcreative-proteomics.comnih.gov

Glycolysis: This pathway breaks down glucose to pyruvate, generating ATP and NADH. Crucially, intermediates from glycolysis, such as glyceraldehyde 3-phosphate (GAP) and phosphoenolpyruvate (B93156) (PEP), are precursors for the MEP pathway (terpenoids) and the shikimate pathway (polyphenols). nih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov

Pentose Phosphate Pathway (PPP): The PPP runs parallel to glycolysis and produces NADPH and pentose phosphates. utmb.eduslideshare.netcreative-proteomics.comnih.govkhanacademy.org NADPH is essential as a reducing agent in many biosynthetic reactions, including those in terpenoid and polyphenol synthesis. nih.govcreative-proteomics.com Erythrose-4-phosphate, an intermediate of the PPP, is a key substrate for the shikimate pathway, contributing to the biosynthesis of aromatic amino acids and subsequently polyphenols. mdpi.commdpi.comfrontiersin.orgencyclopedia.pubnih.gov

TCA Cycle: Located in the mitochondria, the TCA cycle oxidizes acetyl-CoA, generating ATP, NADH, and FADH2. utmb.eduslideshare.netcreative-proteomics.comnih.gov While not directly providing carbon skeletons for the main terpenoid and polyphenol pathways, the TCA cycle supplies energy (ATP) and reducing power (NADH) required for the enzymatic reactions involved in secondary metabolism. creative-proteomics.comnih.gov Acetyl-CoA, the entry molecule into the TCA cycle, is also a direct precursor for the MVA pathway, the source of many terpenoids. nih.govkegg.jpmdpi.com

The interconnectedness of these pathways allows plants to regulate the flux of metabolites towards either primary growth and energy production or the synthesis of secondary compounds in response to developmental cues and environmental stresses. tandfonline.comfrontiersin.org

Omics-Based Approaches to Investigate this compound Biosynthesis (e.g., Transcriptomics, Metabolomics)

'Omics' technologies, particularly transcriptomics and metabolomics, are powerful tools for unraveling the complexities of secondary metabolite biosynthesis, including those relevant to "this compound" compounds. These approaches provide a global view of gene expression and metabolite profiles, offering insights into the regulation of biosynthetic pathways. frontiersin.org

Transcriptomics: By analyzing the complete set of RNA transcripts in a plant tissue, transcriptomics can identify genes that are actively being transcribed during secondary metabolite production. This helps in identifying candidate genes encoding biosynthetic enzymes, regulatory proteins (like transcription factors), and transporters involved in the synthesis, modification, and accumulation of compounds. frontiersin.orgnih.govmdpi.com Comparing transcriptomes under different conditions (e.g., developmental stages, stress treatments) can reveal genes correlated with increased or decreased production of specific metabolites.

Metabolomics: Metabolomics involves the comprehensive analysis of all metabolites present in a biological sample. This provides a snapshot of the metabolic state and can directly identify and quantify the secondary metabolites being produced. By analyzing metabolomic profiles alongside transcriptomic data, researchers can link changes in gene expression to changes in metabolite accumulation, helping to confirm the roles of candidate genes and enzymes in specific biosynthetic steps. frontiersin.org Metabolomics can also help identify novel metabolites and intermediates, aiding in the complete mapping of biosynthetic pathways.

Integrated 'omics' approaches, combining transcriptomics, metabolomics, and sometimes genomics and proteomics, offer a more holistic understanding of the complex regulatory networks governing secondary metabolism. These approaches are invaluable for identifying key enzymes and regulatory genes that can be targeted for metabolic engineering to enhance the production of desired "this compound" compounds in plants or heterologous systems. frontiersin.orgacs.org

Investigation of Biological Activities and Underlying Mechanisms of Action in Non Human Models

Anti-inflammatory Modulations and Inflammatory Signaling Pathways

Extracts from Gnaphalium affine have demonstrated notable anti-inflammatory effects in preclinical studies. These investigations have ranged from cell-based assays to animal models of inflammation, providing a comprehensive overview of the compound's potential in modulating inflammatory responses.

In vitro studies utilizing macrophage cell lines, such as RAW264.7 and rat alveolar macrophages (NR8383), have been instrumental in elucidating the anti-inflammatory properties of Gnaphalium affine extracts. nih.govnih.gov When stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation, macrophages typically produce a cascade of pro-inflammatory mediators. nih.govresearchgate.net Treatment with Gnaphalium affine extract has been shown to significantly inhibit the production of several key inflammatory molecules.

Research has demonstrated a reduction in nitric oxide (NO) levels in LPS-stimulated macrophages upon treatment with the extract. nih.govresearchgate.net Furthermore, the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), was also dose-dependently decreased. researchgate.netnih.gov The inhibition of these mediators is significant as they play crucial roles in the amplification and perpetuation of the inflammatory response. nih.govresearchgate.netresearchgate.net

Table 1: Effect of Gnaphalium affine Extract on Pro-inflammatory Mediators in Macrophages

MediatorCell LineInducerObserved EffectReference
Nitric Oxide (NO)RAW264.7, NR8383LPSReduced production nih.govresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α)NR8383, RAW264.7LPSDecreased production researchgate.netnih.gov
Interleukin-1β (IL-1β)NR8383, RAW264.7LPSDecreased production researchgate.netnih.gov
Interleukin-6 (IL-6)RAW264.7LPSDecreased mRNA levels and protein production nih.govmdpi.com

The anti-inflammatory effects of Gnaphalium affine extracts observed in vitro have been corroborated by in vivo studies using animal models of inflammation. One such model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice, a standard and well-characterized model for acute skin inflammation. researcher.liferesearcher.lifenih.gov Topical application of TPA induces a potent inflammatory response characterized by edema, erythema, and cellular infiltration. researchgate.netmdpi.commdpi.com

Studies have shown that topical administration of Gnaphalium affine extract can significantly ameliorate TPA-induced ear edema in mice. nih.gov This reduction in swelling is indicative of the extract's ability to counteract the inflammatory cascade in a living organism. Histological analysis of the ear tissue further supports these findings, showing a decrease in inflammatory cell infiltration in the treated groups. researcher.lifemdpi.com These results provide compelling evidence for the in vivo anti-inflammatory efficacy of the plant's constituents.

Table 2: In Vivo Anti-inflammatory Activity of Gnaphalium affine Extract

Inflammation ModelAnimalObserved EffectReference
TPA-Induced Ear EdemaMiceAmelioration of ear edema nih.gov
Carrageenan-Induced Paw EdemaRatsSignificant reduction in paw volume nih.govresearchgate.net

To understand the molecular basis of its anti-inflammatory actions, research has delved into the signaling pathways affected by Gnaphalium affine extract. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. mdpi.comcofc.edunih.gov Studies have indicated that the extract can inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages. nih.govmdpi.com This is achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. nih.gov

Furthermore, the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, has been shown to be downregulated by the extract. nih.govresearchgate.net The activation of protein kinase C (PKC) and phospholipase A2 (PLA2) are also key events in the inflammatory cascade, often upstream of COX-2 and NF-κB. mdpi.comnih.govfrontiersin.org The inhibitory effects on these pathways collectively contribute to the observed reduction in inflammatory mediators. mdpi.com

Oxidative Stress Regulation and Antioxidant Capacity Assessment

In addition to its anti-inflammatory properties, Gnaphalium affine and its constituents have been recognized for their significant antioxidant potential. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous inflammatory conditions. nih.govyoutube.com

The antioxidant capacity of Gnaphalium affine extracts has been extensively evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess the ability of a compound to act as a free radical scavenger. cabidigitallibrary.orgmdpi.comnih.gov Multiple studies have demonstrated that extracts from Gnaphalium affine exhibit potent DPPH radical scavenging activity. daneshyari.comtandfonline.comresearchgate.netnih.govijcmas.com This activity is often attributed to the presence of phenolic compounds, such as flavonoids and phenolic acids, within the extract. tandfonline.comresearchgate.net

Other radical scavenging assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, have further confirmed the antioxidant potential of these extracts. daneshyari.comtandfonline.com The ability to neutralize these radicals is a key indicator of a compound's antioxidant efficacy.

Table 3: Antioxidant Activity of Gnaphalium affine Extract in Radical Scavenging Assays

AssayObserved EffectReference
DPPH Radical ScavengingPotent scavenging activity daneshyari.comtandfonline.comresearchgate.net
ABTS Radical ScavengingSignificant scavenging activity daneshyari.comtandfonline.com
Superoxide Radical ScavengingDemonstrated scavenging ability daneshyari.comnih.gov
Hydroxyl Radical ScavengingDemonstrated scavenging ability daneshyari.comnih.gov

The antioxidant mechanism of Gnaphalium affine constituents extends beyond direct radical scavenging. nih.govrsc.org These compounds can also inhibit the formation of reactive oxygen species (ROS) and protect the body's endogenous antioxidant defense systems. nih.govmdpi.com By mitigating the initial production of ROS, these compounds can prevent the cascade of oxidative damage to cellular components such as lipids, proteins, and DNA. nih.gov

Furthermore, by preserving the activity of endogenous antioxidant enzymes, such as superoxide dismutase and catalase, these compounds help to maintain a healthy redox balance within the cell. mdpi.com This multifaceted approach to combating oxidative stress underscores the therapeutic potential of Gnaphalium affine in conditions where oxidative damage is a contributing factor.

An extensive search was conducted for compounds with similar names derived from the plant genus Gnaphalium, as the name would suggest a potential origin. This led to the investigation of a known flavonoid, "Gnaphalin," which has been isolated from various Gnaphalium species. However, the available research on Gnaphalin does not cover the full scope of the requested article outline.

Specifically, while some data exists for the antiproliferative and cytotoxic effects of Gnaphalin on certain cancer cell lines, there is a significant lack of published studies on its antimicrobial and antiviral properties as specified in the requested sections.

Therefore, due to the absence of scientific data for a compound named "Gnaphaloide" and the incomplete information for the related compound "Gnaphalin," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. An article generated without such data would be speculative and would not meet the required standards of scientific accuracy.

Antiproliferative and Cytotoxic Effects on Non-Human Cell Lines

Effects on Non-Malignant Cell Proliferation

While research has explored the cytotoxic effects of Gnaphalium extracts on various cancer cell lines, there is limited direct evidence regarding the specific effects of gnaphalin on the proliferation of non-malignant cells. Studies on extracts from Gnaphalium gracile, which contain gnaphalin, have demonstrated antiproliferative activity against cancer cells researchgate.net. However, the impact on normal, healthy cell growth and division has not been extensively investigated. Understanding the selectivity of gnaphalin's effects is crucial for its potential therapeutic applications. Future research should focus on evaluating the impact of isolated gnaphalin on non-malignant cell lines to determine its safety profile and therapeutic window.

Other Pharmacological Effects in Preclinical Models

Extracts from plants of the Gnaphalium genus have demonstrated potential antidiabetic and antihyperlipidemic properties in preclinical studies nih.govmaxapress.com. Research on a chloroformic extract of Gnaphalium sp. in an alloxan-induced diabetic rat model showed antioxidant activity in pancreatic tissue, although it did not exhibit significant hypoglycemic activity ms-editions.cl. Another study on a flavonoid fraction from a Gnaphalium extract in streptozotocin-induced diabetic mice also did not show a hypoglycemic effect but did improve the in vivo antioxidant response ms-editions.cl. These findings suggest that while gnaphalin-containing extracts may not directly lower blood glucose, their antioxidant properties could be beneficial in mitigating diabetes-related complications.

The antilipidemic effects have been less explored. However, the traditional use of some Gnaphalium species for metabolic disorders suggests a potential role in lipid metabolism that warrants further scientific investigation maxapress.com.

Table 1: Summary of Preclinical Studies on Antidiabetic Effects of Gnaphalium Extracts This table is interactive. You can sort and filter the data by clicking on the column headers.

Plant SpeciesAnimal ModelKey FindingsReference
Gnaphalium sp.Alloxan-induced diabetic ratsNo significant hypoglycemic effect; showed antioxidant activity in pancreatic tissue. ms-editions.cl
Gnaphalium extractStreptozotocin-induced diabetic miceNo significant hypoglycemic effect; improved in vivo antioxidant response. ms-editions.cl

The potential cardiovascular benefits of compounds from the Gnaphalium genus have been suggested by their traditional use in treating hypertension nih.govmaxapress.com. The mechanisms underlying these potential effects may involve vasorelaxation, a process where blood vessels widen, leading to a decrease in blood pressure. Generally, vasodilator compounds derived from plants can act through various mechanisms, including the activation of the nitric oxide/cGMP pathway, blockade of Ca2+ channels, and activation of K+ channels nih.govumich.edu. While direct studies on gnaphalin are lacking, the ethnopharmacological use of Gnaphalium species for hypertension points to a promising area for future research to isolate and evaluate the specific compounds responsible for these effects nih.govmaxapress.com.

The liver plays a crucial role in detoxification and metabolism, making it susceptible to damage from various toxins. Several natural products are being investigated for their ability to protect the liver. While direct evidence for the hepatoprotective activity of gnaphalin is not yet available, flavonoids, the chemical class to which gnaphalin belongs, are known to possess hepatoprotective properties researchgate.net. Preclinical studies on various plant extracts containing flavonoids have demonstrated their ability to mitigate liver damage in animal models of hepatotoxicity induced by agents like carbon tetrachloride nih.govbiomedpharmajournal.org. The potential mechanisms for these protective effects include antioxidant and anti-inflammatory actions researchgate.net. Given that Gnaphalium species are rich in flavonoids like gnaphalin, it is plausible that their extracts could exert hepatoprotective effects, a hypothesis that requires experimental validation.

The investigation into the neurobiological activities of gnaphalin is still in its early stages. However, the broader family of flavonoids has been shown to possess various neuropharmacological effects impactfactor.org. These compounds can modulate neuronal signaling pathways and have been studied for their potential in managing neurodegenerative diseases and mood disorders impactfactor.org. The mechanisms often involve antioxidant and anti-inflammatory properties, which are crucial in protecting neural tissues from damage impactfactor.org. While specific studies on gnaphalin's impact on conditions like depression or dystonia are not yet available, the known neuropharmacological potential of flavonoids suggests that gnaphalin could be a candidate for future neurobiological research.

Natural products from plants are a significant source of compounds with insecticidal and repellent properties researchgate.neticrisat.org. Some species within the Gnaphalium genus have been reported to possess insect antifeedant activities nih.gov. The biological activity of plant extracts against insects can be attributed to a variety of chemical constituents, including flavonoids. These compounds can act as neurotoxins, growth inhibitors, or feeding deterrents to various insect pests researchgate.net. While specific studies detailing the insecticidal or repellent effects of isolated gnaphalin are scarce, the documented bioactivity of Gnaphalium extracts suggests a potential role for its constituent compounds, including gnaphalin, in pest management. Further research is needed to isolate and test the efficacy of gnaphalin against specific insect species.

Investigation of Molecular Targets and Ligand-Receptor Interactions

The initial steps in elucidating the mechanism of action of a bioactive compound involve the identification of its molecular targets and the characterization of its interactions with these targets. A combination of biochemical and computational methods provides a powerful approach to achieve this.

Target Identification through Biochemical and Computational Methods

Biochemical techniques are fundamental in identifying the direct molecular partners of a compound. These methods often involve assays that measure the effect of the compound on the activity of specific proteins or pathways. For instance, enzyme inhibition assays are a direct biochemical method to identify enzymes as targets.

Computational methods, such as molecular docking and pharmacophore modeling, complement experimental approaches by predicting and simulating the binding of a ligand to its receptor. nih.govresearchgate.net These in silico techniques can screen large databases of compounds against a known protein target to identify potential inhibitors or, conversely, predict the targets of a specific compound. nih.gov Homology modeling is another valuable computational tool used to create a three-dimensional structure of a protein when its experimental structure is unavailable, which can then be used for docking studies. nih.gov While specific computational studies targeting a compound named "this compound" are not extensively documented, the principles of these methods are broadly applied to flavonoids and other phytochemicals to predict their interactions with various biological targets.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many natural compounds exert their pharmacological effects. Various compounds from the Gnaphalium genus have been investigated for their ability to inhibit a range of enzymes implicated in different pathological conditions.

α-Glucosidase: This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.govnih.gov Natural α-glucosidase inhibitors, including flavonoids, are of significant interest as potential therapeutic agents. nih.gov While direct studies on "this compound" are scarce, the general class of flavonoids has been shown to possess α-glucosidase inhibitory activity. mdpi.com

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govnih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.govmdpi.com Various natural compounds, including alkaloids and flavonoids, have been identified as cholinesterase inhibitors. nih.govmdpi.com The inhibitory potential of specific compounds is typically evaluated through in vitro assays measuring the enzymatic activity in the presence of the inhibitor. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought after for applications in cosmetics as skin-lightening agents and in medicine for treating hyperpigmentation disorders. nih.govnih.govrsc.orgmdpi.com Flavonoids are a prominent class of natural compounds known to inhibit tyrosinase, often through their ability to chelate copper ions in the enzyme's active site. nih.gov

Lipase: Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. mdpi.com Inhibitors of this enzyme can be effective in the management of obesity. mdpi.com Natural products are a rich source of lipase inhibitors, with flavonoids being among the investigated compounds. mdpi.com

15-Lipoxygenase (15-LOX): This enzyme is involved in the inflammatory process and the generation of lipid peroxides. nih.govnih.gov Inhibition of 15-LOX is a potential therapeutic strategy for inflammatory conditions. nih.govnih.gov Flavonoids, such as quercetin and luteolin, have been shown to be potent inhibitors of 15-lipoxygenase. nih.gov

Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the production of uric acid. nih.govmdpi.com Elevated levels of uric acid can lead to gout, making XO inhibitors valuable for its treatment. nih.govijrimcronline.com Extracts from Gnaphalium affine have demonstrated significant XO inhibitory activity. nih.gov Several flavonoids isolated from this plant, including eupatilin, apigenin, and luteolin, have been identified as potent inhibitors of this enzyme. nih.gov

The following table summarizes the findings from a study on the xanthine oxidase inhibitory activity of compounds isolated from Gnaphalium affine. nih.gov

CompoundKi (μmol/L)
Eupatilin0.37
Apigenin0.56
Luteolin2.63
5-hydroxy-6,7,3',4'-tetramethoxyflavone3.15
Allopurinol (Control)4.56

This table is based on data from a study investigating the xanthine oxidase inhibitory effects of compounds from Gnaphalium affine. nih.gov

Another study on Gnaphalium affine identified two new caffeoylquinic acid esters with xanthine oxidase inhibitory activity. nih.gov

CompoundIC50 (μmol·L-1)
(-) ethyl 1, 4-di-O-caffeoylquinate11.94
(-) methyl 1, 4-di-O-caffeoylquinate15.04

This table presents the IC50 values for the xanthine oxidase inhibitory activity of two new compounds isolated from Gnaphalium affine. nih.gov

Structure Activity Relationship Sar and Derivatization Studies

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Gnaphalin Derivatives

While specific detailed QSAR studies focused exclusively on a series of Gnaphaliin (B195195) derivatives are not extensively reported in the provided literature, the concept of QSAR has been applied to flavonoids from related plant sources to correlate structural parameters with biological activity nih.govuni.lu. For instance, QSAR analysis on flavonoids from Gnaphalium affine has suggested the importance of hydrogen bonding properties for anti-complementary activity nih.gov. Another QSAR model for the antioxidant activity of flavonoids indicated that the presence of a hydroxyl group at the C5 position, which is present in Gnaphaliin A but not Gnaphaliin B, is associated with higher activity uni.lu. These broader flavonoid QSAR studies provide a framework and methodologies that could be applied to Gnaphaliin derivatives in future research to quantitatively link specific structural features to observed biological potencies.

Identification of Pharmacophoric Features Responsible for Biological Activity

The biological activities of Gnaphaliin, including its tracheal smooth muscle relaxant, antioxidant, antibacterial, and anti-inflammatory effects, are mediated by interactions with specific biological targets. For the tracheal smooth muscle relaxant activity of Gnaphaliin A and B, docking studies suggest that these isomers bind to the same site as sildenafil, a known inhibitor of phosphodiesterase type 5 (PDE5) lipidmaps.org. This indicates that the pharmacophoric features of Gnaphaliin A and B responsible for this activity likely involve molecular recognition elements that enable binding to the active site of PDEs, particularly PDE5. The difference in potency between Gnaphaliin A and B suggests that the precise arrangement of functional groups, such as the hydroxyl and methoxy (B1213986) groups, influences the strength and specificity of this interaction.

Beyond PDE inhibition, Gnaphaliin has been identified as a potential inhibitor of human phosphoglycerate mutase 1 (PGAM1) through in silico docking studies. This suggests that Gnaphaliin possesses structural features capable of interacting with the PGAM1 active site, highlighting a potential pharmacophore for anticancer activity by targeting cancer cell metabolism.

Chemical Modification and Semisynthesis for Activity Enhancement or Selectivity

Research into chemical modification and semisynthesis of natural products aims to improve their potency, selectivity, or pharmacokinetic properties. While detailed reports on the specific chemical modification or semisynthesis of Gnaphaliin itself for activity enhancement are not prominent in the provided search results, studies on related flavonoid compounds and natural products from species that also contain Gnaphaliin indicate that these approaches are being explored.

Advanced Research Methodologies for Gnaphaloide Investigation

Utilization of In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models are indispensable tools for elucidating the molecular mechanisms of action of a chemical compound. These systems, which involve studying cells grown in a controlled laboratory environment (e.g., petri dishes or flasks), allow researchers to investigate specific cellular processes without the complexities of a whole organism. For a compound like Gnaphaloide, cell-based assays would be used to determine its effects on cell viability, proliferation, apoptosis (programmed cell death), and specific signaling pathways.

Despite the utility of these models, no publicly available scientific studies were found that specifically document the use of in vitro cellular models to investigate the mechanistic properties of this compound. Research on extracts from the Gnaphalium genus has utilized cell lines, such as Caco-2 cells, to study antioxidant properties and protection against oxidative injury. nih.gov Similar studies on this compound have not been identified.

Application of Diverse In Vivo Animal Models in Preclinical Research

In vivo animal models are crucial for preclinical research, providing insights into a compound's efficacy, and its interaction with a complex biological system. nih.gov These models help researchers understand how a compound behaves in a living organism before it can be considered for human trials.

Rodent Models (e.g., Mice, Rats, Guinea Pigs, Rabbits) for Disease Pathophysiology

Rodent models are the most common systems in preclinical research due to their physiological similarities to humans, relatively short life cycles, and the availability of established disease models. scispace.com For a compound like this compound, researchers would typically use rodent models of specific diseases (e.g., inflammation, cancer, or metabolic disorders) to assess its potential therapeutic effects. For instance, studies on extracts from Gnaphalium affine have used carrageenan-induced paw edema in mice and collagen-induced arthritis in rats to validate anti-inflammatory effects. scilit.com However, a review of the literature did not uncover any studies that have specifically used rodent models to investigate the role of this compound in disease pathophysiology.

Interactive Data Table: Findings from Rodent Models (No data available for this compound)

Rodent ModelDisease/ConditionKey Findings Related to this compoundReference
N/AN/ANo published studies found.N/A

Genetically Modified Animal Models for Pathway Elucidation

Genetically modified animal models (GEMMs), such as knockout or transgenic mice, are powerful tools for dissecting specific molecular pathways. scilit.com By altering specific genes, scientists can determine if a compound's effect is dependent on a particular protein or signaling cascade. If this compound were hypothesized to interact with a specific receptor or enzyme, a GEMM lacking that component could confirm the target. This approach allows for precise pathway elucidation and target validation. nih.gov There are currently no published data indicating that genetically modified animal models have been used to elucidate the biological pathways affected by this compound.

Patient-Derived Xenograft (PDX) Models in Preclinical Oncology Research

Patient-derived xenograft (PDX) models involve the implantation of tumor tissue from a human patient into an immunodeficient mouse. maxapress.com These models are considered highly valuable in preclinical oncology because they retain the histological and genetic characteristics of the original human tumor, offering a more accurate platform to predict therapeutic efficacy. nih.govmdpi.com If this compound were being investigated as an anti-cancer agent, PDX models would be the gold standard for evaluating its effectiveness against human tumors in an in vivo setting. A search of scientific literature yielded no evidence of this compound being tested in PDX models for preclinical oncology research.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are used to predict and simulate the behavior of molecules, saving time and resources in drug discovery. These in silico techniques can provide detailed insights into how a compound might interact with its biological target at an atomic level.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method can identify potential biological targets and elucidate the binding mode. Following docking, molecular dynamics (MD) simulations can be run to study the physical movements of atoms and molecules over time. MD simulations provide information on the stability of the ligand-receptor complex and can help refine the understanding of the binding interaction. These computational approaches are standard in modern drug discovery but have not been applied to the compound this compound in any published research found.

Interactive Data Table: Computational Research Findings (No data available for this compound)

MethodologyBiological TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Molecular DockingN/AN/ANo published studies found.N/A
Molecular DynamicsN/AN/ANo published studies found.N/A

In Silico Optimization of Bioactive Compounds

In the realm of natural product research, computational methods serve as a powerful tool to investigate and optimize the therapeutic potential of bioactive compounds. For constituents isolated from the Gnaphalium genus, particularly caffeoylquinic acid derivatives, in silico techniques provide a rapid and cost-effective means to predict their interactions with biological targets, refine their structures for enhanced activity, and understand their pharmacokinetic profiles. This section delves into the application of these advanced research methodologies, with a focus on a representative compound, 3,5-di-O-caffeoylquinic acid, which is found in various Gnaphalium species.

In silico optimization encompasses a range of computational strategies, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. These approaches allow researchers to visualize and analyze molecular interactions at an atomic level, thereby guiding the rational design of more potent and selective therapeutic agents.

Detailed research findings from molecular docking studies have elucidated the binding affinities and interaction patterns of 3,5-di-O-caffeoylquinic acid with various protein targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com These studies are fundamental in predicting the binding energy and key amino acid residues involved in the interaction, offering insights into the compound's mechanism of action.

For instance, in studies investigating the interaction of 3,5-di-O-caffeoylquinic acid with human serum albumin (HSA), a crucial protein for drug transport in the bloodstream, molecular docking revealed high-affinity binding. nih.gov The binding scores indicate a strong interaction, suggesting that this compound can be effectively distributed throughout the body.

Table 1: Molecular Docking Scores of Caffeoylquinic Acid Derivatives with Human Serum Albumin (HSA)
CompoundBinding SiteAffinity Score
Chlorogenic acidSite I-112.3
3,4-di-O-caffeoylquinic acidSite I-155.3
3,5-di-O-caffeoylquinic acidSite I-153.1
Chlorogenic acidSite II-101.7
3,4-di-O-caffeoylquinic acidSite II-138.5
3,5-di-O-caffeoylquinic acidSite II-133.4

Further in silico investigations have explored the potential of 3,5-di-O-caffeoylquinic acid as an inhibitor of enzymes implicated in metabolic syndrome, such as α-amylase and α-glucosidase. wu.ac.th Molecular docking studies revealed strong binding affinities of this compound to the active sites of these enzymes, suggesting a potential mechanism for its antidiabetic properties. wu.ac.th The interactions predominantly involve hydrogen bonding and π–π stacking with key amino acid residues within the enzyme's active site. wu.ac.th

Table 2: Binding Affinities of Gnaphalium uliginosum Bioactive Compounds with Digestive Enzymes
CompoundTarget EnzymeBinding Affinity (kcal/mol)
Tricinα-amylase-7.3
Caffeoylquinic acidsα-amylase-9.5
Tricinα-glucosidase-8.1
Caffeoylquinic acidsα-glucosidase-8.9

The optimization of these natural compounds through in silico approaches often involves modifying their chemical structures to improve binding affinity and selectivity. By analyzing the docked conformation of the parent compound, researchers can identify specific functional groups that can be altered or added to enhance interactions with the target protein. This iterative process of computational design, followed by synthesis and experimental validation, accelerates the drug discovery pipeline.

The use of these advanced research methodologies provides a detailed understanding of the structure-activity relationships of bioactive compounds from Gnaphalium. The insights gained from in silico optimization are instrumental in guiding further preclinical and clinical investigations, ultimately aiming to develop novel therapeutics from natural sources.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Chemical Entities from Gnaphaloides-Related Species

Despite the identification of over 125 chemical constituents from the genus Gnaphalium, a significant portion of species remains chemically uninvestigated maxapress.comresearchgate.netresearchgate.netnih.govmdpi.com. The vast biodiversity within the Gnaphalium genus and closely related species suggests a high potential for the discovery of novel chemical entities with unique structures and biological activities. Future research should prioritize systematic phytochemical screening of these unexplored species using advanced analytical techniques such as hyphenated chromatography coupled with high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This approach can facilitate the rapid identification and structural elucidation of new secondary metabolites. Targeted isolation of less abundant or structurally complex compounds, such as specific diterpenes, triterpenes, and acetylenic compounds, which have been found in Gnaphalium species, could reveal novel scaffolds for drug discovery researchgate.netmdpi.com. Furthermore, investigating different plant parts (roots, stems, flowers) and developmental stages may uncover variations in chemical composition, leading to the discovery of stage-specific or tissue-specific compounds.

Deeper Elucidation of Complex Metabolic Pathways and Regulatory Networks

Understanding the complex metabolic pathways involved in the biosynthesis of Gnaphaloide-related compounds in Gnaphalium species is crucial for sustainable production and potential metabolic engineering. While general pathways for classes like flavonoids and terpenoids are known, the specific enzymatic steps, regulatory elements, and genetic factors governing the biosynthesis of unique Gnaphalium metabolites require deeper investigation frontiersin.orgwikipedia.org. Future research should employ integrated approaches combining genomics, transcriptomics, proteomics, and metabolomics to map these pathways comprehensively. Identifying the key enzymes and genes involved in the biosynthesis of bioactive compounds will enable strategies for enhancing their production through genetic manipulation or optimized cultivation techniques. Research into the role of organelle genomes, such as chloroplasts and mitochondria, in contributing to specialized metabolism in Gnaphalium is also a promising avenue frontiersin.org. Furthermore, studying how environmental factors influence these metabolic pathways can inform strategies for cultivating Gnaphalium species with enhanced production of desired compounds.

Development of Novel Preclinical Research Models for Specific Disease States

Preclinical studies have demonstrated the potential of Gnaphalium extracts and isolated compounds in various biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic effects maxapress.comresearchgate.netresearchgate.netnih.govmdpi.com. To translate these findings into therapeutic applications, the development and utilization of more specific and predictive preclinical research models are essential. While some studies have used models for hyperuricemia, gout, and peptic ulcers, future research should focus on developing and validating models for other relevant disease states where Gnaphalium compounds show promise, such as neuropathic pain, respiratory diseases, and specific types of cancer, based on traditional uses and initial findings maxapress.comresearchgate.netmdpi.comresearchgate.netdntb.gov.uaresearchgate.net. Establishing standardized protocols for evaluating the efficacy and mechanisms of action of specific this compound-related compounds in these models is critical. Furthermore, exploring the potential synergistic effects of combinations of compounds found in Gnaphalium extracts using appropriate in vitro and in vivo models could lead to the development of multi-component therapeutic strategies.

Strategic Development of Bioactive Compound Libraries for High-Throughput Screening

The rich chemical diversity of the Gnaphalium genus makes it an excellent source for developing bioactive compound libraries. Creating well-characterized libraries of isolated compounds and fractions from various Gnaphalium species is a strategic step for accelerating the discovery of new lead compounds. These libraries can be utilized in high-throughput screening (HTS) against a wide range of biological targets and disease models selleckchem.comrndsystems.comku.edunih.gov. Future efforts should focus on establishing comprehensive libraries that represent the chemical space of the genus, including both known and newly discovered compounds. Implementing standardized extraction, isolation, and quality control protocols is crucial for the reproducibility and utility of these libraries. HTS campaigns using these libraries can identify compounds with desired activities, which can then be further investigated for their mechanisms of action and therapeutic potential.

Q & A

Q. What are the foundational chemical and biological properties of Gnaphaloide, and how can researchers validate these experimentally?

  • Methodological Answer : Begin with spectral analysis (NMR, IR, mass spectrometry) to confirm molecular structure and purity. Cross-reference databases like PubChem or Reaxys for existing data. For biological properties, design in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., OECD guidelines) to ensure reproducibility . Validate findings against peer-reviewed studies to identify discrepancies or confirm novel insights .

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

  • Methodological Answer : Use Boolean search operators (e.g., "this compound AND synthesis") in academic databases (Scopus, Web of Science). Filter results by relevance, publication date, and impact factor. Apply the PRISMA framework to map trends, contradictions, and understudied areas (e.g., ecological impacts vs. pharmacological applications) . Document exclusion criteria (e.g., non-peer-reviewed sources) to maintain transparency .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines or model organisms to assess consistency. Use statistical tools (ANOVA, regression analysis) to quantify variability. For conflicting results (e.g., cytotoxic vs. non-toxic outcomes), evaluate experimental conditions (e.g., solvent used, exposure time) and publish raw datasets for peer scrutiny . Triangulate findings with metabolomic or proteomic profiling to identify confounding factors .

Q. What strategies can address challenges in synthesizing this compound derivatives with high stereochemical purity?

  • Methodological Answer : Optimize reaction conditions (temperature, catalysts) via Design of Experiments (DoE) methodologies. Use chiral chromatography or asymmetric catalysis techniques. Validate enantiomeric excess via polarimetry or X-ray crystallography. Document failed attempts in supplementary materials to guide future studies .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to predict target binding affinities. Validate in silico results with in vitro assays (e.g., surface plasmon resonance for binding kinetics). Use machine learning models (e.g., Random Forest) to correlate structural features with bioactivity, ensuring training data includes diverse chemical scaffolds .

Methodological Considerations

Q. What criteria ensure ethical and reproducible data collection in this compound research?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
    • Findable : Deposit raw data in repositories like Zenodo or Figshare with DOI tagging.
    • Reproducible : Publish detailed protocols (e.g., reaction times, instrument settings) in supplementary materials .
    • Ethical : For ecological studies, comply with Nagoya Protocol guidelines for biodiversity access .

Q. How should researchers analyze contradictory data in multi-disciplinary this compound studies?

  • Methodological Answer : Apply mixed-methods frameworks (e.g., concurrent triangulation) to integrate quantitative (e.g., LC-MS quantification) and qualitative data (e.g., ethnobotanical surveys). Host interdisciplinary workshops to reconcile discrepancies, prioritizing peer consensus and methodological rigor .

Data Analysis & Publication

Q. What statistical approaches are recommended for interpreting variable bioactivity in this compound extracts?

  • Methodological Answer : Use multivariate analysis (PCA, PLS-DA) to distinguish bioactive compounds from matrix effects. Report confidence intervals and effect sizes to avoid overinterpretation. For non-normal distributions, apply non-parametric tests (Mann-Whitney U) .

Q. How can researchers ensure their findings on this compound meet publication standards in high-impact journals?

  • Methodological Answer : Align with IMRAD structure (Introduction, Methods, Results, Discussion). Highlight novelty (e.g., first synthesis of a derivative) and significance (e.g., therapeutic potential). Use journal-specific checklists (e.g., Springer’s reporting guidelines) for reproducibility .

Tables: Key Methodological Frameworks

Framework Application Source
PRISMASystematic literature reviews
DoEReaction optimization
FINER CriteriaEvaluating research feasibility
FAIR PrinciplesData management & reproducibility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.